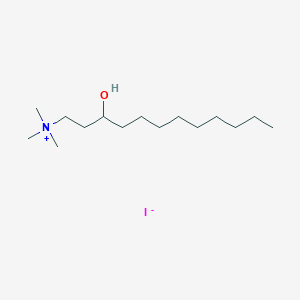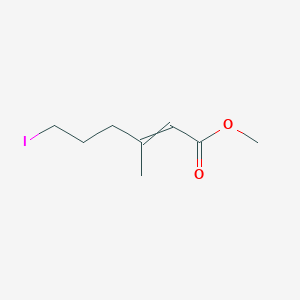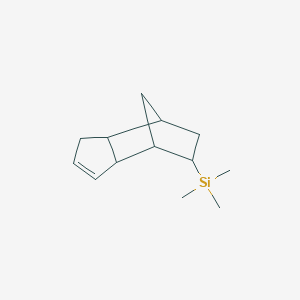
(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)(trimethyl)silane is a complex organic compound with a unique structure that includes a silane group
Preparation Methods
The synthesis of (3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)(trimethyl)silane typically involves multiple steps, starting with the preparation of the hexahydro-methanoindene core. This core can be synthesized through a series of hydrogenation and cyclization reactions.
Chemical Reactions Analysis
(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alkanes or alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-5-yl)(trimethyl)silane involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the presence of the silane group .
Comparison with Similar Compounds
Similar compounds include:
(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-6-yl propionate): This compound has a propionate group instead of a trimethylsilyl group, leading to different reactivity and applications.
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-: This compound contains multiple chlorine atoms, which significantly alter its chemical properties compared to the trimethylsilyl derivative.
Properties
CAS No. |
89561-28-4 |
|---|---|
Molecular Formula |
C13H22Si |
Molecular Weight |
206.40 g/mol |
IUPAC Name |
trimethyl(8-tricyclo[5.2.1.02,6]dec-4-enyl)silane |
InChI |
InChI=1S/C13H22Si/c1-14(2,3)13-8-9-7-12(13)11-6-4-5-10(9)11/h4,6,9-13H,5,7-8H2,1-3H3 |
InChI Key |
MPDVVYZPJQQEEI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CC2CC1C3C2CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene](/img/structure/B14402412.png)
![2-Methyl-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14402417.png)
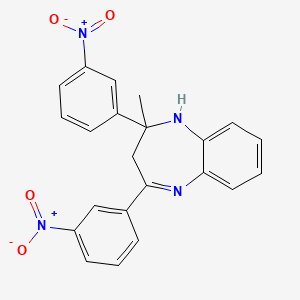

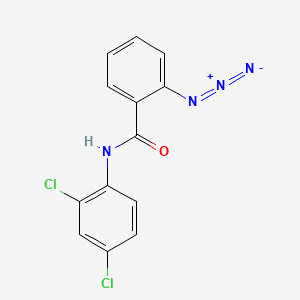
![5-(Dimethoxymethyl)-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14402438.png)

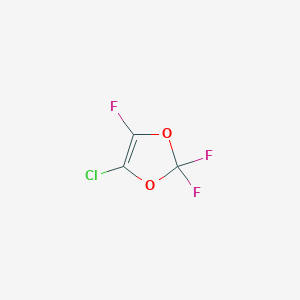
![6H-Indolo[2,3-b]acridine-6,12(11H)-dione](/img/structure/B14402451.png)
![1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)-](/img/structure/B14402452.png)
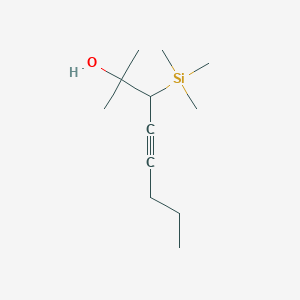
![4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole](/img/structure/B14402474.png)
